molecular formula C14H20ClNO3 B8601230 tert-butyl N-[3-(3-chlorophenyl)-3-hydroxypropyl]carbamate

tert-butyl N-[3-(3-chlorophenyl)-3-hydroxypropyl]carbamate

Cat. No.: B8601230
M. Wt: 285.76 g/mol
InChI Key: XOSZUSHZSXEPMI-UHFFFAOYSA-N
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Description

tert-butyl N-[3-(3-chlorophenyl)-3-hydroxypropyl]carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamic acid ester group, a chlorophenyl group, and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(3-chlorophenyl)-3-hydroxypropyl]carbamate typically involves the reaction of 3-chlorophenylpropanol with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and solvents to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are carefully monitored to maintain consistency and quality. The use of automated systems and advanced analytical techniques ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[3-(3-chlorophenyl)-3-hydroxypropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-butyl N-[3-(3-chlorophenyl)-3-hydroxypropyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(3-chlorophenyl)-3-hydroxypropyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [3-(3-Chloro-phenyl)-3-hydroxy-propyl]carbamic acid methyl ester
  • [3-(3-Chloro-phenyl)-3-hydroxy-propyl]carbamic acid ethyl ester

Uniqueness

tert-butyl N-[3-(3-chlorophenyl)-3-hydroxypropyl]carbamate is unique due to its specific structural features, such as the tert-butyl ester group, which may confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C14H20ClNO3

Molecular Weight

285.76 g/mol

IUPAC Name

tert-butyl N-[3-(3-chlorophenyl)-3-hydroxypropyl]carbamate

InChI

InChI=1S/C14H20ClNO3/c1-14(2,3)19-13(18)16-8-7-12(17)10-5-4-6-11(15)9-10/h4-6,9,12,17H,7-8H2,1-3H3,(H,16,18)

InChI Key

XOSZUSHZSXEPMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C1=CC(=CC=C1)Cl)O

Origin of Product

United States

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